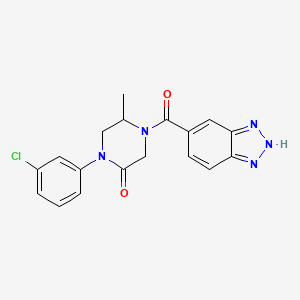

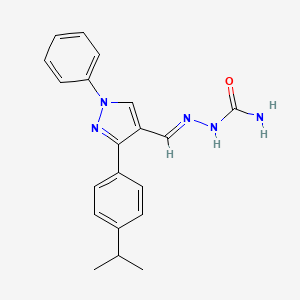

![molecular formula C21H21N3O3 B5563158 5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5563158.png)

5-{3-[2-(3-methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Oxadiazole and its derivatives, including azetidinone and phenyl moieties, are of significant interest due to their diverse biological activities and potential in various applications. These compounds have been extensively studied for their synthesis methods, molecular structures, chemical properties, and biological activities.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves cyclization reactions that incorporate various functional groups to achieve desired properties. Methods include the reaction of hydrazides with carboxylic acids or esters to form the oxadiazole ring. Azetidinone derivatives are typically synthesized through reactions involving amino compounds and carboxylic acid derivatives, yielding compounds with potential biological activity (Parameshwar et al., 2017).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. This structure contributes to the compound's electronic properties and reactivity. Azetidinone, a four-membered β-lactam ring, is known for its rigidity and strain, affecting its chemical behavior and biological activity.

Chemical Reactions and Properties

1,3,4-Oxadiazoles and azetidinones participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions, influenced by their electron-rich nature and ring strain, respectively. These reactions are crucial for modifying the compounds to enhance their biological activities or alter their physical and chemical properties (Bohle & Perepichka, 2009).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Compounds with oxadiazole moieties have demonstrated significant antimicrobial and antifungal properties. For instance, a study presented the synthesis and biological evaluation of Schiff base indole derivatives bearing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties, showcasing excellent antibacterial and radical scavenging activities, with compounds exhibiting efficient antifungal activity as well (Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019). Similarly, novel oxadiazole derivatives were prepared and examined for their antibacterial activity, further highlighting the antimicrobial potential of these compounds (A. Parameshwar, V. Selvam, M. Ghashang, S. Guhanathan, 2017).

Anticancer Activity

The potential of oxadiazole derivatives in anticancer treatments has been a significant area of interest. Research has focused on computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies have identified compounds with moderate inhibitory effects in various assays, showcasing their promise as anticancer agents (M. Faheem, 2018).

Antioxidant Properties

The antioxidant capability of oxadiazole derivatives has been explored, with compounds showing strong ferrous ions (Fe3+) reducing antioxidant power among those screened. This indicates the potential use of these compounds in combating oxidative stress-related diseases (Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019).

Corrosion Inhibition

Beyond pharmaceutical applications, oxadiazole derivatives have been studied for their utility as corrosion inhibitors. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated excellent efficiency as a corrosion inhibitor for mild steel in sulfuric acid media, suggesting industrial applications in protecting metals from corrosion (M. Bouklah, B. Hammouti, M. Lagrenée, F. Bentiss, 2006).

Eigenschaften

IUPAC Name |

1-[2-(3-methoxyphenyl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-26-17-9-5-8-16(14-17)18-12-13-24(18)20(25)11-10-19-22-21(23-27-19)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSHYGDJYDMZOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCN2C(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{3-[2-(3-Methoxyphenyl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

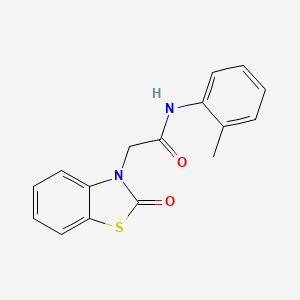

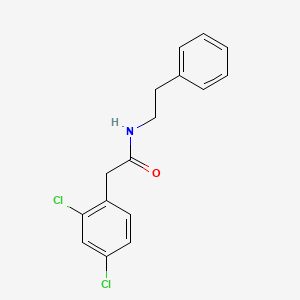

![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)

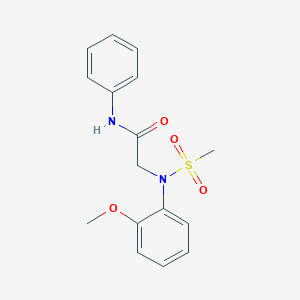

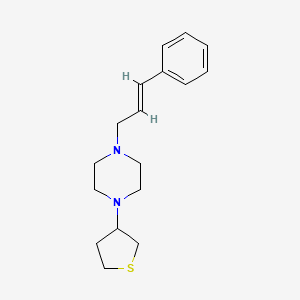

![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5563129.png)

![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)

![S-benzyl [2-(4-hydroxyphenyl)-1,1-dimethylethyl]thiocarbamate](/img/structure/B5563164.png)

![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5563179.png)

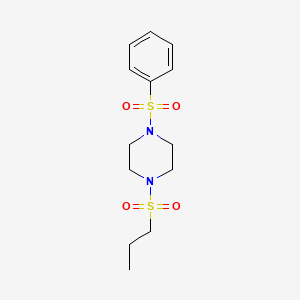

![3-isobutyl-1-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5563188.png)